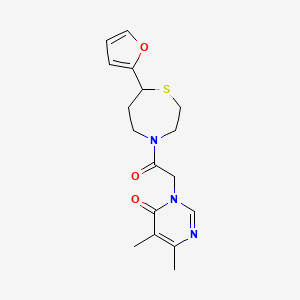

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

The compound 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrimidin-4(3H)-one core substituted with a 5,6-dimethyl group and a 2-oxoethyl side chain linked to a 1,4-thiazepane ring. The 1,4-thiazepane moiety is further substituted with a furan-2-yl group at the 7-position.

The molecule’s key structural attributes include:

- Pyrimidin-4(3H)-one core: A six-membered aromatic ring with two nitrogen atoms and a ketone group, commonly associated with hydrogen-bonding interactions in drug-receptor binding.

- 1,4-Thiazepane ring: A seven-membered ring containing sulfur and nitrogen, which may enhance conformational flexibility and metabolic stability compared to smaller heterocycles.

- Furan-2-yl substituent: A five-membered oxygen-containing aromatic ring that modulates electronic properties and solubility.

Properties

IUPAC Name |

3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-12-13(2)18-11-20(17(12)22)10-16(21)19-6-5-15(24-9-7-19)14-4-3-8-23-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJHRTGTXPPXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl and thiazepane intermediates, followed by their coupling with a pyrimidinone derivative.

Synthesis of Furan-2-yl Intermediate: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Formation of Thiazepane Ring: The thiazepane ring is formed through the reaction of a suitable amine with a thioamide, followed by cyclization.

Coupling Reaction: The furan-2-yl and thiazepane intermediates are then coupled with a pyrimidinone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

Substitution: The pyrimidinone moiety can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the furan ring.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the thiazepane ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrimidinone ring.

Major Products

Oxidation: Furanones

Reduction: Thiazolidine derivatives

Substitution: Amino or thio-substituted pyrimidinones

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the furan and thiazepane rings, which are known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial or anticancer agent. The combination of different heterocyclic rings may enhance its ability to interact with multiple biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds with furan and thiazepane rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrimidinone moiety may also contribute to binding interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Core Structure Variations: The target compound’s pyrimidin-4(3H)-one core is distinct from the quinazolin-4(3H)-one in , which has an additional fused benzene ring. This difference could influence electronic density and binding affinity to biological targets. Coumarin-substituted pyrimidinones (e.g., ) exhibit fluorescence, enabling tracking in cellular assays, a feature absent in the target compound.

Substituent Effects: The furan-2-yl group in the target compound provides moderate electron-withdrawing effects compared to the 2-chlorophenyl group in , which is more lipophilic and sterically demanding.

Biological Implications :

- Thiazepane-containing compounds (target and ) may exhibit enhanced blood-brain barrier penetration due to sulfur’s polarizability, whereas coumarin derivatives () are more suited for imaging applications.

- The absence of a tetrazole or cyclopropyl group in the target compound simplifies synthesis but may reduce metabolic resistance compared to and .

Biological Activity

The compound 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate furan and thiazepane moieties into the pyrimidine framework. The synthetic pathway often includes:

- Formation of the thiazepane ring through cyclization reactions.

- Introduction of the furan group via electrophilic substitution.

- Pyrimidine core construction using condensation reactions to achieve the desired substituents.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiazepane structures exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to the target compound demonstrate:

- Antibacterial Activity : Significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency .

- Antimycobacterial Activity : Effective against strains of Mycobacterium tuberculosis, with promising results suggesting that the compound could serve as a lead for new antimycobacterial agents .

Anticancer Activity

Recent evaluations have highlighted the anticancer potential of related compounds:

- VEGFR-2 Inhibition : Compounds structurally related to the target have shown promising inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For example, certain derivatives exhibited IC50 values in the low nanomolar range, indicating strong enzyme inhibition .

- Cytotoxicity Against Cancer Cell Lines : The compound's analogs were tested against various cancer cell lines (e.g., HepG2, MCF-7), revealing cytotoxic effects with IC50 values suggesting efficacy comparable to established chemotherapeutics like sorafenib .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzyme Activity : Compounds have been shown to inhibit critical kinases involved in cancer progression.

- Induction of Apoptosis : Cell cycle analysis indicated that certain derivatives induce apoptosis in cancer cells, particularly by arresting cells at the G2/M phase .

- Wound Healing Assays : Some compounds demonstrated inhibitory effects on cell migration, suggesting potential applications in cancer metastasis prevention.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Q & A

Q. Table 1. Example Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 85% |

| Temperature | 110°C (reflux) | 78% |

| Base | NaH | 92% |

What analytical techniques are most reliable for confirming the compound’s molecular structure?

Basic Research Question

Methodological Answer:

Multi-technique validation is critical:

- X-ray crystallography (XRD) : Resolves stereochemistry of the thiazepane ring and furan substituents .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C5/C6 of pyrimidinone) and confirms furan-thiazepane connectivity .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the 1,4-thiazepan-4-yl moiety .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂N₂O₃S) with <2 ppm error .

How can researchers assess the compound’s binding affinity to potential biological targets?

Basic Research Question

Methodological Answer:

Use biophysical and biochemical assays:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to enzymes or receptors .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Fluorescence polarization (FP) : Screens competitive binding against fluorophore-labeled probes .

Note : Target selection should prioritize proteins with structural homology to those studied in related thieno-pyrimidinones .

How can contradictions in binding data across different assay platforms be resolved?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay-specific artifacts. Mitigation strategies include:

- Orthogonal validation : Combine SPR, ITC, and FP to cross-verify binding metrics .

- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions, reducing false negatives .

- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

Methodological Answer:

Focus on modular synthetic routes to systematically vary substituents:

- Thiazepane ring modifications : Replace furan-2-yl with other aryl groups (e.g., pyridyl) to assess steric/electronic effects .

- Pyrimidinone core alterations : Introduce electron-withdrawing groups (e.g., -CF₃) at C5/C6 to modulate reactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. Table 2. Example SAR Data

| Modification Site | Substituent | Activity (IC₅₀) |

|---|---|---|

| Furan-2-yl | Pyridin-3-yl | 12 nM |

| C5 Methyl | Trifluoromethyl | 8 nM |

How can computational methods enhance the design of derivatives with improved metabolic stability?

Advanced Research Question

Methodological Answer:

Leverage quantum mechanics/molecular mechanics (QM/MM) and machine learning:

- Metabolic site prediction : Use software like MetaSite to identify oxidation-prone regions (e.g., thiazepane sulfur) .

- Density functional theory (DFT) : Calculate activation energies for cytochrome P450-mediated degradation pathways .

- Data-driven optimization : Train models on existing pharmacokinetic data from analogous pyrimidinones to prioritize stable derivatives .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

Adhere to institutional chemical hygiene plans:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Waste disposal : Neutralize reactive intermediates (e.g., NaH residues) before disposal in designated containers .

How can solubility challenges in aqueous assays be addressed?

Advanced Research Question

Methodological Answer:

- Co-solvent systems : Use 10% DMSO/PBS mixtures, ensuring final DMSO ≤1% to avoid cytotoxicity .

- Nanoparticle encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) to enhance bioavailability .

- pH adjustment : Prepare stock solutions at pH 6.5–7.4 to stabilize the pyrimidinone core .

What experimental designs are optimal for studying synergistic effects with other therapeutics?

Advanced Research Question

Methodological Answer:

- Combinatorial screening : Use checkerboard assays to quantify synergy scores (e.g., fractional inhibitory concentration index) .

- Mechanistic studies : Pair with proteomics (e.g., TMT labeling) to identify co-targeted pathways .

- In vivo models : Test combinations in xenograft models, monitoring for additive vs. antagonistic effects .

How can contradictions in cytotoxicity data between cell lines be systematically investigated?

Advanced Research Question

Methodological Answer:

- Transcriptomic profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines to identify resistance markers .

- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to rule out uptake differences .

- CRISPR screens : Knock out candidate genes (e.g., efflux transporters) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.